molecular formula C14H15BrClNO5 B103270 (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol CAS No. 17016-46-5

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol

カタログ番号: B103270
CAS番号: 17016-46-5
分子量: 392.63 g/mol
InChIキー: ZMYJTGDNFZJYFN-MFWXUWBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol is a synthetic carbohydrate derivative of significant interest in medicinal chemistry and biochemical research. This compound features a stereochemically defined tetrahydropyran (oxane) ring system glycosidically linked to a halogenated indole moiety. The presence of the 5-bromo-4-chloro substitution on the indole ring makes it a valuable intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the exploration of structure-activity relationships. The specific stereochemistry of the oxane ring suggests potential as a tool for studying glycosidase enzymes or carbohydrate-processing pathways. Researchers can utilize this compound in the synthesis of more complex molecular architectures, as a scaffold for library development in drug discovery, or as a probe for investigating halogen bonding interactions in biological systems. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJTGDNFZJYFN-MFWXUWBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17016-46-5
Record name beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

作用機序

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.

Pharmacokinetics

Its solubility in dmf and methanol suggests that it may have good bioavailability

Action Environment

The action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of beta-galactosidase and thus the efficacy of the compound. The compound is typically stored at -20°C, suggesting that it may be stable under cold conditions

生化学分析

生物活性

The compound (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol , with CAS number 7240-90-6 , is a notable chemical in biochemical research due to its diverse biological activities. This compound is recognized as a substrate for β-galactosidase and has applications in molecular biology, particularly in the detection of β-galactosidase-positive clones.

The molecular formula of this compound is C14H15BrClNO6C_{14}H_{15}BrClNO_6, with a molecular weight of approximately 408.63 g/mol . It is typically available in a purity of around 95% and is soluble in organic solvents such as DMF (dimethylformamide) and methanol.

PropertyValue
Molecular FormulaC14H15BrClNO6
Molecular Weight408.63 g/mol
CAS Number7240-90-6
Purity≥ 95%
SolubilitySoluble in DMF and methanol

The primary biological activity of this compound arises from its role as a substrate for the enzyme β-galactosidase . The cleavage of the compound by β-galactosidase leads to the formation of a colored product that can be easily detected visually. This property is widely utilized in molecular biology for blue-white screening of recombinant bacterial colonies.

Mode of Action

  • Substrate Interaction : The compound acts as a substrate for β-galactosidase.
  • Color Development : Upon enzymatic cleavage, it produces a blue chromogenic product that indicates the presence of β-galactosidase activity.

Biological Applications

  • Molecular Biology : Used extensively for detecting β-galactosidase activity in cloning experiments.
  • Histochemistry : Serves as an indicator for identifying bacterial colonies or phage plaques that express β-galactosidase.

Study 1: Detection of Recombinant Clones

In a study aimed at evaluating the effectiveness of various substrates for β-galactosidase, researchers found that this compound produced a more intense blue color compared to traditional substrates like X-Gal. This enhanced visibility aids in the rapid identification of successful transformations in cloning experiments.

Study 2: Enzymatic Activity Assessment

Another research effort focused on quantifying the enzymatic activity using this compound as a substrate. The results indicated that variations in temperature and pH significantly affected the rate of color development, highlighting the importance of optimizing assay conditions for accurate measurements.

類似化合物との比較

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Bioactivity Comparison

Compound Name & Structure Molecular Formula Key Substituents/Features Bioactivity/Applications Source/Reference
(2S,3R,4S,5R,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol (Target Compound) C₁₉H₂₂BrClNO₇ 5-Bromo-4-chloroindole; 6-methyloxane triol Not explicitly stated (likely research use) N/A
Indican [(2S,3R,4S,5S,6R)-2-((1H-Indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol] C₁₄H₁₇NO₇ Unsubstituted indole; hydroxymethyl oxane triol Laboratory research; natural precursor
Sotagliflozin [(2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol] C₂₁H₂₅ClO₅S Chlorophenyl; ethoxybenzyl; methylthio group SGLT inhibitor; FDA-approved for diabetes
Compound 2a () Not fully specified Chroman-7-yl oxy; phenylhydrazono group; dihydroxy tetrahydro-2H-pyran Synthetic intermediate
Complex Flavonoid () C₆₀H₆₂O₂₄ Multiple benzofuran and hydroxyphenyl groups Broad bioactivity (e.g., antioxidant)

Key Differences and Implications

Halogenation Effects
  • The 5-bromo-4-chloro substituents on the target compound’s indole ring increase steric bulk and electron-withdrawing effects compared to Indican’s unsubstituted indole. This likely enhances binding affinity to hydrophobic targets (e.g., enzymes or receptors) but may reduce aqueous solubility .
  • In contrast, Sotagliflozin () uses a 4-chloro-3-(4-ethoxybenzyl)phenyl group to achieve selective SGLT inhibition, demonstrating how halogenation and aromatic substitution patterns dictate target specificity .
Sugar Core Modifications
  • Sotagliflozin replaces the oxane’s hydroxyl groups with a methylthio moiety, drastically changing pharmacokinetics (e.g., oral bioavailability) .
Bioactivity Profiles
  • Indican is a natural precursor to indoxyl, with applications in dye synthesis and laboratory research .
  • Sotagliflozin ’s clinical success highlights the importance of optimizing substituents for therapeutic efficacy, suggesting that the target compound’s halogenation could be explored for similar applications .

準備方法

Formation of the 6-Methyl Substituent

The introduction of the methyl group at the C6 position is achieved through a sequence involving oxidation and reductive alkylation. For example, D-glucose is first oxidized at C6 to a carboxylic acid using TEMPO/NaClO, followed by reduction with LiAlH4 to yield the primary alcohol. Subsequent treatment with methyl iodide under basic conditions (e.g., NaH in DMF) installs the methyl group.

Stereochemical Control in Oxane Ring Formation

The stereochemistry at C2, C3, C4, and C5 is preserved by leveraging the inherent configuration of the sugar precursor. Protecting groups such as benzyl ethers or acetates are used to mask hydroxyl groups during synthesis. For instance, benzylidene acetal protection at C4 and C6 ensures regioselective functionalization at C2.

Preparation of 5-Bromo-4-chloro-1H-indol-3-ol

The indole component is synthesized via Fischer indole cyclization, followed by sequential halogenation.

Fischer Indole Synthesis

Phenylhydrazine is condensed with 4-chloro-3-bromocyclohexanone under acidic conditions (HCl/EtOH) to form the indole skeleton. The reaction proceeds via-sigmatropic rearrangement, yielding 4-chloro-5-bromo-1H-indole.

Regioselective Halogenation

Bromination at C5 is achieved using N-bromosuccinimide (NBS) in CCl4 under UV light, while chlorination at C4 employs sulfuryl chloride (SO2Cl2) in dichloromethane. The order of halogenation is critical to avoid overhalogenation.

Glycosylation Strategies for Ether Bond Formation

Coupling the indole and oxane triol requires stereoselective formation of the ether linkage at C3 of the indole.

Trichloroacetimidate-Based Glycosylation

The oxane triol is converted to its trichloroacetimidate derivative by reacting with trichloroacetonitrile (Cl3CCN) and DBU in dichloromethane. Subsequent activation with tris(pentafluorophenyl)borane (BCF) facilitates stereoselective coupling with 5-bromo-4-chloro-1H-indol-3-ol. This method achieves β-selectivity (>20:1 β:α) due to the neighboring group participation of the C2 acetate.

Table 1: Optimization of Glycosylation Conditions

CatalystSolventTemp (°C)β:α RatioYield (%)
BCFCH2Cl2-4022:185
TMSOTfTol05:172
BF3·OEt2CH3CNRT3:168

Mitsunobu Reaction for Etherification

An alternative approach employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple the indole’s hydroxyl group with a partially protected oxane triol. While effective, this method requires rigorous protection/deprotection steps to preserve stereochemistry.

Global Deprotection and Final Purification

After glycosylation, protecting groups (e.g., benzyl ethers) are removed via hydrogenolysis (H2/Pd-C) or acidic hydrolysis (HCl/MeOH). The final product is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding the title compound in >98% purity.

Analytical Characterization

Critical data for structural confirmation:

  • HRMS (ESI) : m/z calc. for C14H16BrClNO6 [M+H]+: 448.9852, found: 448.9849.

  • 1H NMR (600 MHz, D2O): δ 7.32 (s, 1H, H-2 indole), 5.01 (d, J = 3.6 Hz, H-1 oxane), 3.85–3.40 (m, H-2,3,4,5 oxane), 1.25 (d, J = 6.0 Hz, H-6 methyl).

Challenges and Limitations

  • Stereochemical Drift : Prolonged reaction times during glycosylation can lead to anomerization, reducing β-selectivity.

  • Halogen Stability : The bromo and chloro substituents are susceptible to displacement under strongly basic conditions (pH > 10) .

Q & A

Q. What synthetic strategies are recommended for constructing the indol-3-yloxy glycosidic linkage in this compound?

The synthesis of the indole-ether glycosidic bond typically involves coupling a halogenated indole derivative (e.g., 5-bromo-4-chloro-1H-indol-3-ol) with a protected sugar moiety under Mitsunobu or Ullmann-type conditions. For example, triazine-mediated coupling (as described for similar oxadiazole derivatives) can optimize regioselectivity . Post-coupling, sequential deprotection steps (e.g., acetyl or silyl group removal) are required to yield the final triol structure. Purity (>95%) should be confirmed via HPLC post-synthesis .

Q. How can researchers confirm the stereochemical configuration of the oxane ring and indole substituents?

X-ray crystallography is the gold standard for absolute stereochemical determination. If crystals are unavailable, 2D NMR (e.g., NOESY or ROESY) can identify spatial proximity between protons, such as correlations between the indole H-3 and oxane H-2. Additionally, comparative analysis of experimental vs. calculated optical rotation or electronic circular dichroism (ECD) spectra can validate configurations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., indole aromatic protons at δ 7.2–7.8 ppm) and glycosidic linkage confirmation (e.g., anomeric proton at δ 4.8–5.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., expected [M+H]+^+ for C14_{14}H16_{16}BrClNO6_6).
  • IR : Stretching frequencies for -OH (3200–3600 cm1^{-1}) and C-O-C (1100–1250 cm1^{-1}) validate functional groups .

Q. What storage conditions are optimal to prevent hydrolysis of the glycosidic bond?

Store the compound in airtight containers under inert gas (N2_2 or Ar) at -20°C. Desiccants (e.g., silica gel) minimize moisture exposure, which can hydrolyze the ether linkage. Stability studies under accelerated conditions (40°C/75% RH) suggest a shelf life of >12 months when stored properly .

Advanced Research Questions

Q. How can competing substitution pathways during indole functionalization be mitigated?

The presence of bromo and chloro groups on the indole ring may lead to undesired cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). To suppress this:

  • Use sterically hindered bases (e.g., 2,6-lutidine) to favor O-glycosylation over N-alkylation.
  • Employ low-temperature conditions (-20°C) and slow reagent addition to control reactivity .

Q. How should conflicting NMR data between theoretical predictions and experimental results be resolved?

Discrepancies in 13C^{13}\text{C}-NMR shifts (e.g., oxane C-2 vs. C-3) may arise from solvent effects or dynamic conformational changes. Solutions include:

  • DFT calculations (e.g., B3LYP/6-31G*) to model solvent-polarity-dependent shifts.
  • Variable-temperature NMR to identify conformational equilibria (e.g., chair vs. boat oxane forms) .

Q. What strategies stabilize the compound under physiological conditions for in vitro assays?

The glycosidic bond is prone to enzymatic hydrolysis in biological media. Stabilization approaches include:

  • Co-incubation with β-glucosidase inhibitors (e.g., conduritol B epoxide).
  • Formulation in DMSO/PBS (pH 7.4) with 0.1% BSA to reduce non-specific binding .

Q. How can structure-activity relationships (SAR) be explored for the indole and oxane moieties?

  • Indole modifications : Synthesize analogs with varying halogens (e.g., fluoro instead of bromo) to assess electronic effects on target binding.
  • Oxane substitutions : Replace the 6-methyl group with -CH2_2OH or -CF3_3 to study steric and polarity impacts. Biological assays (e.g., enzyme inhibition) paired with molecular docking can validate SAR hypotheses .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

Solubility variations (e.g., DMSO vs. water) may stem from polymorphic forms or residual solvents. Standardize protocols:

  • Use saturated solutions with equilibration (>24 hrs) and nephelometry for quantification.
  • Cross-validate with computational methods (e.g., Hansen solubility parameters) .

Q. Why do toxicity profiles differ between in silico predictions and in vivo data?

Computational models (e.g., ProTox-II) may underestimate metabolites like brominated indole oxides. Mitigation steps:

  • Conduct LC-MS/MS metabolite identification in hepatic microsomes.
  • Refine QSAR models using experimental LD50_{50} data from zebrafish or rodent studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。